N-(azetidin-3-yl)-4-iodobenzamide
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Overview
Description
N-(azetidin-3-yl)-4-iodobenzamide is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a benzamide moiety with an iodine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-4-iodobenzamide typically involves the formation of the azetidine ring followed by its attachment to the benzamide moiety. One common method involves the use of N-Boc-azetidin-3-one as a starting material, which undergoes a Horner–Wadsworth–Emmons reaction to form the azetidine ring . The resulting azetidine derivative is then coupled with 4-iodobenzoyl chloride under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the azetidine ring.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the azetidine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzamides, while oxidation and reduction can produce different azetidine derivatives .
Scientific Research Applications
N-(azetidin-3-yl)-4-iodobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-4-iodobenzamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(azetidin-3-yl)-4-bromobenzamide
- N-(azetidin-3-yl)-4-chlorobenzamide
- N-(azetidin-3-yl)-4-fluorobenzamide
Uniqueness
N-(azetidin-3-yl)-4-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties compared to its halogenated analogs . The iodine atom’s larger size and higher polarizability can enhance interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(azetidin-3-yl)-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2O/c11-8-3-1-7(2-4-8)10(14)13-9-5-12-6-9/h1-4,9,12H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBUJVAOKAOQRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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